molecular formula C23H20N2O B4930712 8-(4-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one

8-(4-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one

Cat. No.: B4930712
M. Wt: 340.4 g/mol
InChI Key: MSMRWKLLGZWIJS-UHFFFAOYSA-N
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Description

8-(4-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin.

Mechanism of Action

8-(4-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one acts as a selective antagonist of TRPV1, which is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin. By blocking the activity of TRPV1, this compound inhibits the transmission of pain signals and the regulation of inflammation, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of TRPV1 activity, the reduction of pain and inflammation, and the regulation of cell proliferation and apoptosis. This compound has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

8-(4-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one is a valuable compound for scientific research due to its selective antagonism of TRPV1 and its potential as a therapeutic agent. However, there are some limitations to its use in lab experiments, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for research on 8-(4-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one, including the development of more potent and selective TRPV1 antagonists, the optimization of this compound's pharmacokinetic properties, and the investigation of its potential as a therapeutic agent in various diseases, including chronic pain, inflammation, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways.

Synthesis Methods

8-(4-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one can be synthesized using a multi-step process, which involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,3-diaminotoluene to form the desired product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable compound for scientific research.

Scientific Research Applications

8-(4-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one has been extensively studied for its potential as a therapeutic agent in various diseases, including chronic pain, inflammation, and cancer. This compound has been shown to inhibit the activity of TRPV1, which is involved in the transmission of pain signals and the regulation of inflammation. In animal models, this compound has been shown to reduce pain and inflammation, making it a promising candidate for the treatment of chronic pain and inflammatory diseases.

Properties

IUPAC Name

8-(4-methylphenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-14-7-9-15(10-8-14)23-22-17(4-2-6-20(22)26)21-16-5-3-13-24-18(16)11-12-19(21)25-23/h3,5,7-13,23,25H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMRWKLLGZWIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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